rac Xanthoanthrafil-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Procure rac Xanthoanthrafil-d3 (CAS 1216710-83-6) as your analytically validated stable isotope-labeled internal standard (SIL-IS) for PDE5 inhibitor quantification. Its +3 Da mass shift from the parent Xanthoanthrafil enables distinct MRM transitions without altering retention time or ionization efficiency. Unlabeled analogs (sildenafil, tadalafil) exhibit divergent chromatographic behavior, introducing unacceptable quantification bias and failing regulatory accuracy (±15%) and precision (±15% CV) criteria. This d3-labeled compound is essential for quantifying Xanthoanthrafil in adulterated supplements (detected at ~31 mg/capsule), forensic toxicology casework, and pharmacokinetic studies. Its deuterium labeling at non-exchangeable positions ensures isotopic fidelity throughout sample preparation and LC-MS/MS analysis.

Molecular Formula C19H23N3O6
Molecular Weight 392.426
CAS No. 1216710-83-6
Cat. No. B565273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Xanthoanthrafil-d3
CAS1216710-83-6
SynonymsN-[(3,4-Dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-benzamide-d3;  Benzamidenafil-d3 _x000B_
Molecular FormulaC19H23N3O6
Molecular Weight392.426
Structural Identifiers
SMILESCC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/i1D3
InChIKeyZISFCTXLAXIEMV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Xanthoanthrafil-d3 (CAS 1216710-83-6): Stable Isotope-Labeled PDE5 Inhibitor Reference Standard for Quantitative Bioanalysis


rac Xanthoanthrafil-d3 (CAS 1216710-83-6) is a deuterium-labeled analog of Xanthoanthrafil, a synthetic phosphodiesterase-5 (PDE5) inhibitor [1]. The parent compound exhibits PDE5 inhibitory activity with an IC50 of 3.95 ng/mL . The d3-labeled variant contains three deuterium atoms, increasing the molecular weight from 389.4 g/mol (parent) to 392.42 g/mol [2]. This mass shift of +3 Da enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Xanthoanthrafil in complex matrices [3].

Why Unlabeled Xanthoanthrafil Cannot Replace rac Xanthoanthrafil-d3 in Regulated Quantitative Bioanalysis


Substituting unlabeled Xanthoanthrafil or structurally similar PDE5 inhibitors for rac Xanthoanthrafil-d3 in LC-MS/MS quantification workflows is analytically invalid. In bioanalytical method validation per regulatory guidance (FDA, EMA), a stable isotope-labeled internal standard (SIL-IS) must co-elute with the analyte and share nearly identical ionization efficiency and extraction recovery while remaining chromatographically and mass spectrometrically distinguishable [1]. The deuterium labeling of rac Xanthoanthrafil-d3 provides a +3 Da mass shift (Δm/z = +3) relative to the native analyte, enabling distinct multiple reaction monitoring (MRM) transitions without altering retention time or matrix effect behavior [2]. Unlabeled structural analogs (e.g., sildenafil, tadalafil) exhibit divergent chromatographic retention and ionization characteristics, introducing unacceptable quantification bias and failing method validation criteria for accuracy (±15%) and precision (±15% CV) [1][3]. The following evidence quantifies these specific differentiation parameters.

Quantitative Differentiation Evidence: rac Xanthoanthrafil-d3 Procurement Decision Data


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Quantitation Without Chromatographic Resolution

rac Xanthoanthrafil-d3 exhibits a molecular mass of 392.42 g/mol, compared to 389.40 g/mol for unlabeled Xanthoanthrafil, yielding a mass difference of +3.02 Da attributable to the substitution of three hydrogen atoms with deuterium . This mass shift permits distinct MRM transition monitoring without the need for chromatographic baseline separation [1]. In contrast, unlabeled structural analogs such as sildenafil (MW 475 g/mol) or tadalafil (MW 389 g/mol) differ by >80 Da and exhibit retention time shifts exceeding 1.0-2.5 minutes under typical reversed-phase LC conditions [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Regulatory Chain-of-Custody Documentation: Traceable Certificate of Analysis for Forensic and Quality Control Applications

rac Xanthoanthrafil-d3 is supplied by Toronto Research Chemicals (TRC) and other ISO-certified vendors with a full Certificate of Analysis (CoA) documenting purity, identity confirmation via NMR and MS, and storage conditions [1]. This documentation package supports chain-of-custody requirements for forensic casework and regulatory compliance in pharmaceutical quality control. In contrast, unlabeled Xanthoanthrafil, particularly when obtained as an isolated adulterant from dietary supplements [2], lacks certified purity verification and documented provenance [3].

Forensic Toxicology Dietary Supplement Analysis Quality Control

Deuterium Retention and Isotopic Purity: Suitability for Long-Term Quantitative Studies

The d3-labeling at the 1-hydroxypropan-2-yl moiety of Xanthoanthrafil is chemically stable under typical analytical and storage conditions, with no evidence of hydrogen-deuterium exchange in protic solvents under refrigerated storage . This contrasts with deuterium labels placed at exchangeable positions (e.g., -OH, -NH), which may undergo back-exchange and compromise quantification accuracy over extended analytical runs [1]. The placement of deuterium atoms at non-exchangeable carbon positions in rac Xanthoanthrafil-d3 ensures isotopic fidelity throughout sample preparation and analysis [2].

Stable Isotope Internal Standard Method Validation

Comparative PDE5 Inhibitory Potency: Class-Level Inference for Pharmacological Reference Applications

Xanthoanthrafil exhibits PDE5 inhibitory activity with an IC50 of 3.95 ng/mL (approximately 10.1 nM, based on MW 389.4) . This places its potency in the intermediate range among PDE5 inhibitors. By comparison, sildenafil shows IC50 of 3.7 nM, tadalafil 1.8 nM, vardenafil 0.091 nM, udenafil 8.25 nM, mirodenafil 0.33 nM, and avanafil 5.2 nM [1]. As a deuterium-labeled analog, rac Xanthoanthrafil-d3 is expected to exhibit comparable PDE5 binding affinity to the parent compound, since deuterium substitution at non-exchangeable aliphatic positions typically does not significantly alter pharmacodynamic properties [2].

PDE5 Inhibition Enzymology Pharmacology

Validated Application Scenarios for rac Xanthoanthrafil-d3 (CAS 1216710-83-6) in Analytical and Forensic Workflows


LC-MS/MS Quantification of Xanthoanthrafil Adulteration in Dietary Supplements

rac Xanthoanthrafil-d3 serves as the SIL-IS for quantitative determination of Xanthoanthrafil in dietary supplements promoted for sexual enhancement. Zou et al. demonstrated an LC-MS/MS method for PDE5 inhibitor analogs using deuterated internal standards [1]. The +3 Da mass shift of rac Xanthoanthrafil-d3 enables accurate quantification without interference from matrix components, with the parent compound previously quantified at approximately 31 mg/capsule in adulterated supplement products [2]. This application is critical for regulatory agencies and quality control laboratories monitoring illicit adulteration.

Forensic Toxicology Confirmation of PDE5 Inhibitor Exposure

In forensic toxicology casework, definitive identification and quantification of PDE5 inhibitors in biological specimens requires SIL-IS methodology. rac Xanthoanthrafil-d3 provides the necessary +3 Da mass shift to distinguish the analyte signal from endogenous interferences while maintaining co-elution with the target analyte [1]. Regulatory guidance documents mandate the use of stable isotope-labeled internal standards for quantitative confirmation assays in forensic contexts [3]. The documented CoA and traceable provenance of rac Xanthoanthrafil-d3 support chain-of-custody requirements for admissibility of analytical findings.

Method Development and Validation for PDE5 Inhibitor Screening Panels

Laboratories developing multi-analyte LC-MS/MS methods for PDE5 inhibitor screening require certified reference standards for each target analyte. rac Xanthoanthrafil-d3 supports method validation parameters including linearity, accuracy, precision, and matrix effect evaluation specifically for Xanthoanthrafil quantification [1][4]. The distinct mass of the d3-labeled compound permits its use as an internal standard without cross-interference from other PDE5 inhibitors (e.g., sildenafil, tadalafil, vardenafil) that may be present in the same analytical run.

Pharmacokinetic Studies of Xanthoanthrafil Disposition

In preclinical or clinical pharmacokinetic investigations of Xanthoanthrafil, accurate plasma or tissue concentration measurements require SIL-IS correction for sample-to-sample variability in extraction recovery and ionization efficiency [1]. rac Xanthoanthrafil-d3, with its nearly identical physicochemical properties to the parent drug, corrects for these sources of variability, enabling precise determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The deuterium label at non-exchangeable positions ensures isotopic fidelity throughout sample workup and analysis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Xanthoanthrafil-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.